3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol
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Overview
Description
3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenol group, an amino group, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of enantioselective catalysts to achieve the (1S,2R) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may interact with enzymes by forming hydrogen bonds or covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Shares similar stereochemistry but lacks the fluorophenol group.
(1S,2R)-2-Bromocyclopentanol: Similar stereochemistry but different functional groups.
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Similar structure but with different substituents .
Uniqueness
3-((1S,2R)-1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the fluorophenol group enhances its reactivity and potential for use in various fields.
Properties
Molecular Formula |
C9H12FNO2 |
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Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-[(1S,2R)-1-amino-2-hydroxypropyl]-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
WTIWATGLMYUBBD-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)O)N)O |
Origin of Product |
United States |
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